molecular formula C12H12FN3O2S B2582040 2-((4-fluorophenyl)thio)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1219913-02-6

2-((4-fluorophenyl)thio)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2582040
CAS RN: 1219913-02-6
M. Wt: 281.31
InChI Key: ZAXFKPMUTMPGMM-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. This compound is a thioacetamide derivative that has been synthesized using various methods.

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, have been studied for their biological effects, which vary qualitatively and quantitatively. The updated toxicological review emphasizes the commercial importance of these chemicals and how new data have expanded our understanding of their biological consequences. This knowledge base supports the exploration of the specific acetamide derivative for potential biological applications (Kennedy, 2001).

Metabolic Pathways and Genetic Differences in Drug Metabolism

The metabolism of paracetamol (acetaminophen) involves various pathways, including glucuronidation, sulfation, and deacetylation. Understanding these pathways and the genetic differences in drug metabolism can inform the research applications of related acetamide compounds, focusing on their efficacy and toxicity profiles (Li-zi Zhao & G. Pickering, 2011).

Thiophene Analogs and Carcinogenic Evaluation

Research on thiophene analogs of known carcinogens provides insights into the potential carcinogenicity of related compounds. The synthesis and evaluation of such compounds, including their in vitro carcinogenic potential, underscore the importance of structural analysis and biological assessment in the development of new pharmaceuticals (J. Ashby et al., 1978).

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring, present in many synthetic molecules, offers a wide range of bioactivities due to its effective binding with enzymes and receptors. Research into 1,3,4-oxadiazole-based derivatives highlights their potential in treating various ailments, suggesting that compounds incorporating this structure, like the one , could have significant medicinal value (G. Verma et al., 2019).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2S/c1-8-15-12(18-16-8)6-14-11(17)7-19-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXFKPMUTMPGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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